molecular formula C9H7Cl2F3N4 B7982310 3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride

3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B7982310
M. Wt: 299.08 g/mol
InChI Key: GNQYOBKOMQSXBJ-UHFFFAOYSA-N
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Description

3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be obtained through the chlorination of 5-(trifluoromethyl)pyridine.

    Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring by reacting 3-chloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 4-position of the pyrazole ring.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The process also includes rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: The compound is used in biological studies to understand its interaction with various biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

IUPAC Name

3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N4.ClH/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13;/h1-4H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQYOBKOMQSXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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